1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazolopyridines
Preparation Methods
The synthesis of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Formation of the pyridine ring: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the fused pyrazolopyridine structure.
Introduction of substituents: The isopropyl, methyl, and thienyl groups are introduced through various substitution reactions, often involving organometallic reagents and catalysts such as palladium in Suzuki–Miyaura coupling reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the aromatic rings and functional groups.
Scientific Research Applications
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share a similar fused ring structure but differ in the type and position of substituents.
Thienyl-substituted pyrazoles: These compounds have a thienyl group attached to the pyrazole ring but lack the fused pyridine ring.
Isopropyl-substituted heterocycles: These compounds have an isopropyl group attached to the heterocyclic ring but may differ in the overall ring structure and other substituents.
The uniqueness of N4-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of substituents and fused ring structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H22N6OS |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1,3-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H22N6OS/c1-11(2)26-12(3)9-17(24-26)22-20(27)14-10-15(16-7-6-8-28-16)21-19-18(14)13(4)23-25(19)5/h6-11H,1-5H3,(H,22,24,27) |
InChI Key |
HYUYZKXCUMYVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CS4 |
Origin of Product |
United States |
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